
2-Methylhex-5-enenitrile oxide
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Overview
Description
2-Methylhex-5-enenitrile oxide is an organic compound characterized by the presence of a nitrile oxide functional group attached to a hexene chain with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylhex-5-enenitrile oxide can be synthesized through several methods. One common approach involves the reaction of 2-methylhex-5-ene with nitrosyl chloride (NOCl) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via the formation of an intermediate nitroso compound, which is subsequently oxidized to form the nitrile oxide.
Another method involves the use of hydroxylamine-O-sulfonic acid (HOSA) as an oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Radical-Mediated Pathways
Radical intermediates play a significant role in the reactivity of nitrile oxides. Control experiments with radical scavengers (TEMPO, BHT) during the aminocyanation of structurally related alkenes (e.g., 2-hydroxy-2-methylhex-5-enenitrile) demonstrated suppressed yields of the desired product (3a) and formation of trapped radicals (e.g., 9 , 10 , 11 ) .
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Proposed Radical Mechanism :
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Initiation : Copper-catalyzed generation of an N-centered radical via single-electron transfer (SET).
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Addition : Radical addition to the alkene, forming a cyclic iminium radical intermediate (IV ).
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Cyano Migration : β-Scission of the hydroxyalkyl radical (V ) followed by oxidation to a carbocation.
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Key Evidence :
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TEMPO-trapped product (9 ) and BHT-derived products (10 , 11 ) confirm radical intermediates .
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Reduced yields (e.g., 33% with TEMPO vs. 60% control) highlight radical dependency .
Copper-Catalyzed Functionalization
2-Methylhex-5-enenitrile oxide may undergo copper-mediated reactions, as seen in analogous systems. For example, copper(III) intermediates facilitate aminocyanation via oxidative addition or SET pathways .
Reaction Pathway :
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Oxidative addition of O-benzoylhydroxylamine to Cu(I) forms a Cu(III)-amino complex.
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Alkene insertion generates a β-cyanoalkyl-Cu(III) species.
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Reductive elimination yields the aminocyanation product.
Supporting Data :
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Formation of byproducts 7 and 8 (via radical recombination) corroborates reversible SET steps involving Cu(II)/Cu(III) .
Oxime Derivatives
Reduction of the nitrile oxide to an oxime (e.g., using NaBH₄/EtOH) provides access to hydroxylamine derivatives, as seen in related systems .
Stability and Handling
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Thermal Stability : Nitrile oxides are prone to dimerization (e.g., furoxan formation) at elevated temperatures. Storage at low temperatures (−20°C) in anhydrous solvents (THF, DCM) is recommended .
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Synthetic Precautions : Use of radical inhibitors (e.g., BHT) may stabilize the compound during reactions involving metal catalysts .
Scientific Research Applications
2-Methylhex-5-enenitrile oxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in cycloaddition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methylhex-5-enenitrile oxide involves its reactivity with various molecular targets. The nitrile oxide group can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and the modification of existing structures. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the hexene chain.
Comparison with Similar Compounds
Similar Compounds
2-Methylhex-5-enenitrile: Lacks the oxide functional group, resulting in different reactivity and applications.
2-Methylhex-5-enamine: Contains an amine group instead of a nitrile oxide, leading to different chemical behavior.
2-Methylhex-5-enol:
Uniqueness
2-Methylhex-5-enenitrile oxide is unique due to the presence of the nitrile oxide functional group, which imparts distinct reactivity and enables its use in a wide range of chemical transformations and applications. Its ability to participate in cycloaddition reactions and form stable intermediates makes it a valuable compound in synthetic chemistry.
Properties
CAS No. |
144254-17-1 |
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Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-methylhex-5-enenitrile oxide |
InChI |
InChI=1S/C7H11NO/c1-3-4-5-7(2)6-8-9/h3,7H,1,4-5H2,2H3 |
InChI Key |
BIYOAZYRUZUUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)C#[N+][O-] |
Origin of Product |
United States |
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